2,3,5-Trimethylpiperazine;dihydrochloride
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Overview
Description
2,3,5-Trimethylpiperazine;dihydrochloride is a chemical compound with the molecular formula C7H16N2.2ClH and a molecular weight of 201.14 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethylpiperazine;dihydrochloride typically involves the alkylation of piperazine with methylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethylpiperazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of derivatives .
Scientific Research Applications
2,3,5-Trimethylpiperazine;dihydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for potential therapeutic applications and as an intermediate in the synthesis of pharmaceutical agents.
Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,3,5-Trimethylpiperazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trimethylpyrazine: Another compound with a similar structure but different chemical properties and applications.
1,4-Dimethylpiperazine: Shares the piperazine core but with different methylation patterns and reactivity.
Uniqueness
2,3,5-Trimethylpiperazine;dihydrochloride is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it valuable in research and industrial applications where these unique properties are advantageous .
Properties
IUPAC Name |
2,3,5-trimethylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-5-4-8-6(2)7(3)9-5;;/h5-9H,4H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCZNCAXLOYMRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(C(N1)C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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